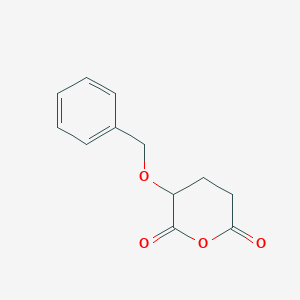

4-(Benzyloxy)glutaric anhydride

Description

Significance of Glutaric Anhydrides in Contemporary Organic Synthesis

Glutaric anhydride (B1165640), a cyclic dicarboxylic anhydride, serves as a versatile precursor in a multitude of organic transformations. fiveable.me Its five-membered ring structure containing two carbonyl groups renders it highly reactive towards nucleophiles, facilitating ring-opening reactions that introduce a five-carbon chain with differential functionality at each end. fiveable.me This reactivity is fundamental to its use in the synthesis of a wide range of compounds, including polymers, resins, and pharmaceuticals. fiveable.meontosight.ai

In polymer chemistry, glutaric anhydride is employed as a monomer for the production of polyesters and polyamides. It also acts as a hardening agent for epoxy resins, enhancing their mechanical and thermal properties. The pharmaceutical industry utilizes glutaric anhydride as a key intermediate in the synthesis of various drugs. ontosight.ai Furthermore, its derivatives are explored for applications such as corrosion inhibitors and surfactants. fishersci.ca

The importance of glutaric anhydride and its substituted analogs is underscored by their role in complex molecule synthesis. For instance, they are instrumental in creating cyclic imides and have been used in the preparation of pharmacologically active compounds. wisdomlib.orgresearchgate.net The ability to modify the glutaric anhydride backbone with various substituents allows for the fine-tuning of its chemical and physical properties, expanding its utility in targeted synthetic strategies.

Academic Research Landscape of Substituted Glutaric Anhydrides

The academic interest in substituted glutaric anhydrides is driven by the desire to create novel molecules with specific functionalities and stereochemistries. Research in this area is diverse, encompassing the development of new synthetic methodologies, the exploration of their reactivity, and their application in the synthesis of biologically active molecules and advanced materials.

One significant area of research is the asymmetric desymmetrization of meso-glutaric anhydrides. This strategy allows for the stereocontrolled synthesis of chiral γ-amino acids and γ-lactams, which are important structural motifs in many natural products and pharmaceuticals. nih.gov Furthermore, studies have investigated the solvolysis of substituted glutaric anhydrides to understand how different substituents influence their reactivity. acs.org

The synthesis of substituted glutaric anhydrides themselves is a topic of ongoing research. Methods often involve the dehydration of the corresponding substituted glutaric acids, which can be achieved through thermal means or with the use of dehydrating agents like acetic anhydride. orgsyn.orggoogle.comorgsyn.org Researchers continue to explore more efficient and environmentally friendly synthetic routes. The modification of natural polymers like starch with glutaric anhydride and its derivatives is another active research front, aiming to create biodegradable materials with tailored properties. nih.govmdpi.com

Research Rationale and Scope for 4-(Benzyloxy)glutaric Anhydride

The introduction of a benzyloxy group at the 4-position of the glutaric anhydride ring presents a unique synthetic tool. The benzyloxy group can serve multiple purposes: it can act as a directing group in subsequent reactions, influence the stereochemical outcome of transformations, and function as a protecting group for a hydroxyl functionality that can be revealed at a later synthetic stage through debenzylation.

The synthesis of 4-(benzyloxy) substituted compounds has been documented in the context of preparing molecules with potential liquid crystal properties and for the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines with antimycobacterial activity. nih.govnih.gov These studies highlight the utility of the benzyloxy group in constructing complex molecular frameworks.

This article will focus specifically on the chemical compound “this compound.” The subsequent sections will detail its synthesis, chemical properties, and reactivity, providing a comprehensive overview of this specific substituted glutaric anhydride. The aim is to provide a detailed and scientifically accurate account based on available research findings, presented in a clear and structured manner.

Structure

3D Structure

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

3-phenylmethoxyoxane-2,6-dione |

InChI |

InChI=1S/C12H12O4/c13-11-7-6-10(12(14)16-11)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

InChI Key |

NPFJHBHNQZKMRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC(=O)C1OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy Glutaric Anhydride and Analogous Scaffolds

General Synthetic Routes to Glutaric Anhydride (B1165640) Skeletons

The formation of the glutaric anhydride core is a fundamental step that can be achieved through several established and emerging synthetic pathways.

Classical Dehydration and Cyclization Approaches

The most traditional and straightforward method for synthesizing glutaric anhydride involves the dehydration of its corresponding dicarboxylic acid, glutaric acid. medchemexpress.com This intramolecular condensation reaction is typically facilitated by heating the diacid in the presence of a dehydrating agent. Acetic anhydride is a commonly used reagent for this purpose. orgsyn.orgchemicalbook.com The process involves heating glutaric acid with acetic anhydride, followed by purification steps to isolate the desired cyclic anhydride. orgsyn.org This method is well-established and suitable for large-scale preparations due to its simplicity and the availability of starting materials. orgsyn.org

Another classical approach involves the reaction of glutaric acid with reagents like acetyl chloride or thionyl chloride to form an acyl chloride intermediate, which then undergoes intramolecular cyclization to yield the anhydride. These methods, while effective, generate corrosive byproducts.

Carbonylation Reactions for Cyclic Anhydride Formation

Modern synthetic chemistry offers more sophisticated methods for constructing cyclic anhydrides, notably through carbonylation reactions. These reactions introduce a carbonyl group (CO) into a molecule and can be catalyzed by various transition metals. Palladium-based catalytic systems have been developed for the synthesis of carboxylic acid anhydrides from alkenes and carboxylic acids. universiteitleiden.nluniversiteitleiden.nl For instance, the cyclocarbonylation of pentenoic acids can yield six-membered cyclic anhydrides like glutaric anhydride derivatives. universiteitleiden.nl

Researchers have also developed cobalt-catalyzed carbonylations. Catalysts composed of an oxophilic Lewis acid and a cobalt tetracarbonyl anion can perform ring-expansive carbonylation of β-lactones to produce succinic anhydrides, a reaction principle that can be extended to larger ring systems. merckmillipore.com These reactions often proceed under CO pressure and provide high yields of the desired products. merckmillipore.com

A significant advancement in anhydride synthesis is the direct carbonylation of C(sp3)–H bonds. Palladium(II)-catalyzed γ-C(sp3)–H carbonylation of free carboxylic acids presents a highly efficient and atom-economical route to glutaric anhydrides. nih.govnih.gov This protocol uses a palladium catalyst with a bidentate ligand and molybdenum hexacarbonyl (Mo(CO)₆) as a solid and convenient source of carbon monoxide. nih.govnih.gov The reaction demonstrates excellent functional group tolerance, allowing for the synthesis of a wide array of substituted cyclic anhydrides. nih.gov For example, substrates with functionalities like fluoro, trifluoromethyl, and protected hydroxyl groups are well-tolerated in the reaction. nih.gov This method is particularly powerful as it transforms readily available aliphatic acids into more complex cyclic structures in a single step. nih.govnih.gov

| Starting Material | Catalyst System | CO Source | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Aliphatic Carboxylic Acids | Pd(II) with bidentate ligand | Mo(CO)₆ | Substituted Glutaric Anhydrides | High functional group tolerance; Forms cyclic anhydrides from free acids. | nih.gov |

| Cyclopropanecarboxylic Acids | Pd(II) with chiral bidentate thioether ligand | Mo(CO)₆ | Enantiomerically enriched succinic anhydrides | Achieves enantioselective C-H carbonylation. | nih.gov |

| 4-Pentenoic Acid | Palladium-based system with diphenylphosphine (B32561) ligands | CO gas | Adipic anhydride and other cyclic anhydrides | Selectivity depends on ligand and absence/presence of strong acids. | universiteitleiden.nl |

Strategic Introduction of the Benzyloxy Moiety

The synthesis of the target compound, 4-(benzyloxy)glutaric anhydride, requires the specific placement of a benzyloxy group on the glutaric anhydride scaffold. This can be accomplished either by modifying the precursor before cyclization or by functionalizing the anhydride ring after its formation.

Pre-functionalization of Acyclic Precursors with Benzyl (B1604629) Ethers

This strategy involves synthesizing an acyclic precursor, such as a substituted glutaric acid, that already contains the benzyloxy group at the desired position. A common method for creating benzyl ethers is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide). nih.gov For instance, 4-hydroxyglutaric acid could be benzylated prior to the dehydration and cyclization step.

A convenient protocol for benzylation uses 2-benzyloxypyridine, which, upon activation with methyl triflate, serves as an efficient benzyl transfer reagent for alcohols. beilstein-journals.org This method avoids the need for strong bases and can be applied to precursors containing hydroxyl groups. beilstein-journals.org Once the benzyloxy-substituted glutaric acid is prepared, it can be cyclized to this compound using the classical dehydration methods described previously (Section 2.1.1).

Post-functionalization Approaches on Glutaric Anhydride Derivatives

An alternative approach is to introduce the benzyloxy group after the glutaric anhydride ring has been formed. This typically involves a starting material like 4-hydroxyglutaric anhydride or a derivative thereof. The hydroxyl group on the pre-formed anhydride ring could then be converted to a benzyloxy ether using standard benzylation conditions, such as reacting it with benzyl bromide in the presence of a base like potassium carbonate. nih.gov

Post-synthetic modification is a versatile strategy. For example, cyclic anhydrides can react with amines to open the ring and form amide-carboxylic acids. nih.gov While this specific reaction alters the anhydride, the principle of modifying a pre-formed scaffold is well-established. nih.govresearchgate.netrsc.org The challenge in this approach lies in achieving selective functionalization without promoting unwanted side reactions, such as the opening of the anhydride ring by the base or nucleophile used in the benzylation step. Careful selection of reaction conditions is crucial for the success of post-functionalization strategies.

Asymmetric Synthesis of Chiral this compound Analogues

The creation of chiral glutaric anhydride analogues with high enantiopurity is crucial for their application in pharmaceuticals. Asymmetric synthesis provides the tools to achieve this, primarily through the desymmetrization of meso-compounds, which are achiral molecules containing two enantiotopic reactive groups.

Enantioselective desymmetrization of meso-glutaric anhydrides is a powerful strategy for accessing optically active hemiesters. researchgate.net This approach involves the selective reaction of one of the two equivalent carbonyl groups in the anhydride with a nucleophile, guided by a chiral catalyst or auxiliary, resulting in a chiral product.

Organocatalysis has emerged as a prominent method for the desymmetrization of meso-anhydrides. Cinchona alkaloids and their derivatives have been extensively studied as catalysts for this transformation. researchgate.net These catalysts operate through a general base catalysis mechanism, where the chiral amine activates the nucleophile (an alcohol), which then attacks the anhydride. researchgate.net

Bifunctional catalysts, which incorporate a hydrogen-bonding donor moiety like thiourea (B124793) or sulfonamide alongside the Cinchona alkaloid framework, have shown enhanced enantioselectivity. researchgate.netresearchgate.netlookchem.com The thiourea or sulfonamide group is proposed to activate the anhydride by hydrogen bonding, bringing it into proximity with the nucleophile-activated cinchona moiety. researchgate.net This dual activation model leads to a highly organized transition state, resulting in excellent enantiocontrol. For instance, Cinchona-based sulfonamide catalysts have demonstrated high levels of enantioselectivity in the alcoholytic desymmetrization of various meso-glutaric anhydrides. researchgate.netlookchem.com These catalysts have proven effective even at low catalyst loadings and ambient temperatures, yielding hemiester products in high yields and enantiomeric excesses. researchgate.net

Research has also explored the use of modified Cinchona alkaloids, such as their aryl ethers, which can form an "enzyme-like" chiral pocket, leading to exceptionally high enantioselectivity in the ring-opening of various cyclic anhydrides. The stereochemical outcome of these reactions is often predictable, allowing for the synthesis of either enantiomer of the hemiester by selecting the appropriate Cinchona alkaloid derivative.

Table 1: Organocatalytic Desymmetrization of Meso-Glutaric Anhydrides

| Catalyst Type | Nucleophile | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cinchona-based sulfonamide | Methanol | 3-substituted glutaric anhydrides | >90 | up to 98 | researchgate.netlookchem.com |

| Bifunctional thiourea-based Cinchona alkaloid | Methanol | Glutaric anhydride derivatives | >90 | >90 | researchgate.net |

| Modified Cinchona alkaloids (aryl ethers) | Methanol | Monocyclic anhydrides | High | Excellent | |

| Ni2-Schiff base complex | Methanol | 3-methyl glutaric anhydride | up to 99 | up to 94 | nih.govthieme-connect.com |

This table is interactive. Click on the headers to sort the data.

Enzymatic methods offer a green and highly selective alternative for the desymmetrization of meso-glutaric anhydrides. Lipases are commonly employed for the enantioselective alcoholysis or hydrolysis of these substrates. While enzymatic approaches can provide high enantioselectivity, their application to glutaric anhydrides has been somewhat limited compared to chemical methods. researchgate.net The efficiency of enzyme-catalyzed reactions can be influenced by factors such as the specific enzyme, solvent, and reaction conditions.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. Evans' oxazolidinones are a prominent class of chiral auxiliaries that can be employed for the desymmetrization of prochiral anhydrides. rsc.orgwikipedia.org In this method, the chiral auxiliary is first attached to the anhydride, forming a diastereomeric mixture of imides. The inherent chirality of the auxiliary then directs the subsequent reaction, for example, a reduction or alkylation, to occur stereoselectively. nih.gov

The reaction of the anion of an Evans' oxazolidinone with a 3-substituted glutaric anhydride leads to a mixture of diastereomeric half-acids. rsc.org The diastereoselectivity of this desymmetrization process is dependent on the substituents present on the anhydride. rsc.org These diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched glutaric acid derivative. rsc.orgwilliams.edu This method has been successfully applied in the synthesis of various natural products and other complex molecules. rsc.org

Table 2: Chiral Auxiliary-Mediated Desymmetrization

| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Evans' Oxazolidinone | Acylation | 3-substituted glutaric anhydrides | Dependent on substituent | rsc.org |

| (R)-(+)-4-benzyl-2-oxazolidinone | Conjugate reduction and protonation | α,β-unsaturated carboximide | >96:4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Enantioselective Desymmetrization of Meso-Glutaric Anhydrides

Flow Chemistry and Micro-Reaction Systems in Anhydride Synthesis

While specific research on the application of flow chemistry and micro-reaction systems to the synthesis of this compound is not extensively documented in the provided context, these technologies offer significant potential advantages for anhydride synthesis in general. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, further contributing to better reaction control. These systems could be particularly beneficial for optimizing the synthesis of glutaric anhydrides and their derivatives, potentially enabling more efficient and scalable production processes.

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy Glutaric Anhydride Derivatives

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a key reaction type for cyclic anhydrides like 4-(benzyloxy)glutaric anhydride (B1165640). masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a new derivative. The benzyloxy group at the 4-position can influence the reactivity and regioselectivity of these reactions.

Alcoholysis and Esterification Pathways

The reaction of 4-(benzyloxy)glutaric anhydride with alcohols, known as alcoholysis, results in the formation of a monoester dicarboxylic acid. This reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. libretexts.orgresearchgate.net The anhydride ring opens, yielding a product that contains both an ester and a carboxylic acid functional group.

Subsequent esterification of the remaining carboxylic acid group can be achieved under appropriate conditions, leading to the formation of a diester. The choice of alcohol and reaction conditions, such as temperature and the use of catalysts, can influence the rate and outcome of the esterification process. researchgate.netsigmaaldrich.com

Table 1: Products of Alcoholysis of this compound with Various Alcohols

| Alcohol | Product |

| Methanol | 4-(Benzyloxy)-5-methoxy-5-oxopentanoic acid |

| Ethanol | 4-(Benzyloxy)-5-ethoxy-5-oxopentanoic acid |

| Isopropanol | 4-(Benzyloxy)-5-isopropoxy-5-oxopentanoic acid |

This table presents the expected initial products from the reaction of this compound with different simple alcohols.

Aminolysis for Amide Formation

Aminolysis, the reaction of this compound with ammonia (B1221849) or primary and secondary amines, is a fundamental method for the synthesis of amides. youtube.comlibretexts.org The reaction typically requires two equivalents of the amine; the first acts as a nucleophile to open the anhydride ring, forming an amide and a carboxylate salt with the second equivalent of the amine. youtube.comyoutube.com

This pathway is crucial for the preparation of various nitrogen-containing compounds. The nature of the amine (primary, secondary) will determine the structure of the resulting amide (secondary, tertiary, respectively). libretexts.org

Table 2: Amide Formation via Aminolysis of this compound

| Amine | Product |

| Ammonia | 4-(Benzyloxy)-5-amino-5-oxopentanoic acid |

| Methylamine | 4-(Benzyloxy)-5-(methylamino)-5-oxopentanoic acid |

| Diethylamine | 4-(Benzyloxy)-5-(diethylamino)-5-oxopentanoic acid |

This table illustrates the expected amide products from the reaction of this compound with different amines.

Hydrolysis to Dicarboxylic Acids

The hydrolysis of this compound involves the cleavage of the anhydride bond by water to yield the corresponding dicarboxylic acid, 4-(benzyloxy)glutaric acid. libretexts.org This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The process can be accelerated by the presence of acid or base catalysts. Under neutral conditions, the reaction is generally slower. The resulting dicarboxylic acid is a key intermediate for various synthetic applications.

Cycloaddition Reactions of Glutaric Anhydride Frameworks

Glutaric anhydride and its derivatives are known to participate in cycloaddition reactions, most notably the Castagnoli–Cushman reaction (CCR). mdpi.comchemrxiv.orgresearchgate.net This reaction provides a powerful tool for the synthesis of substituted piperidin-2-ones and related δ-lactams. researchgate.netresearchgate.net

Castagnoli–Cushman Cycloadditions with Imines

The Castagnoli–Cushman reaction involves the condensation of a glutaric anhydride derivative with an imine. mdpi.comresearchgate.net This reaction typically proceeds via a [4+2] cycloaddition-type mechanism, leading to the formation of a six-membered lactam ring with a carboxylic acid substituent. researchgate.net The reaction is highly valuable for its ability to construct complex heterocyclic scaffolds in a single step. mdpi.comnih.gov

The presence of the benzyloxy substituent in this compound can introduce stereochemical complexity and influence the diastereoselectivity of the cycloaddition.

The kinetics and selectivity of the Castagnoli–Cushman reaction are significantly influenced by catalysts and solvents. nih.govresearchgate.net While some reactions can proceed thermally, often requiring high temperatures, the use of catalysts can accelerate the reaction and improve yields and stereoselectivity. nih.gov Lewis acids and organocatalysts have been employed to promote the reaction under milder conditions. mdpi.comorganic-chemistry.org

The choice of solvent also plays a critical role. nih.gov Solvents can affect the solubility of the reactants, the stability of intermediates, and the transition state energies, thereby influencing the reaction rate and the stereochemical outcome. nih.govdntb.gov.ua For instance, polar aprotic solvents may favor certain mechanistic pathways over others.

Table 3: Influence of Solvents on Castagnoli-Cushman Reaction

| Solvent | General Effect on Reaction Rate | Potential Impact on Selectivity |

| Toluene | Moderate, often requires heating nih.gov | May favor specific diastereomers |

| Dichloromethane | Can proceed at lower temperatures nih.gov | Can influence the cis/trans ratio of products |

| Trifluoroethanol | Can significantly accelerate the reaction nih.gov | May enhance diastereoselectivity |

| Acetonitrile | Moderate, can influence reaction pathway | May affect the stability of charged intermediates |

This table provides a general overview of how different solvents can affect the Castagnoli-Cushman reaction based on findings with related anhydride systems. nih.gov

Ring-Opening Copolymerizations (ROCOP) with Cyclic Ethers/Epoxides

The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a powerful method for the synthesis of polyesters. nih.gov This technique offers the potential to create polymers with a diverse range of chemical and physical properties, largely dictated by the structure of the monomers and the nature of the catalyst employed. nih.gov While specific studies on the ROCOP of this compound are not extensively detailed in the provided search results, the general principles of ROCOP of substituted anhydrides with epoxides provide a strong framework for understanding its likely behavior.

The process typically involves a metal-based catalyst that coordinates to both the epoxide and the anhydride, facilitating the alternating insertion of the two monomers into the growing polymer chain. rsc.orgnih.gov A variety of metal complexes, including those based on zinc, cobalt, aluminum, and nickel, have been shown to be effective for the ROCOP of epoxides with various cyclic anhydrides. nih.gov The choice of catalyst and co-catalyst can significantly influence the polymerization reaction, affecting factors such as the rate of polymerization and the degree of alternation between the epoxide and anhydride units. rsc.org For instance, chromium complexes with sterically demanding amino triphenolate ligands, in the presence of co-catalysts like bis(triphenylphosphine)iminium chloride (PPNCl) or 4-dimethylaminopyridine (B28879) (DMAP), have been used for the alternating ROCOP of epoxides and anhydrides. rsc.org

Recent advancements in this field have highlighted the development of dinuclear organometallic complexes and metal-free Lewis pair systems as efficient catalysts. nih.gov Furthermore, the use of functionalized anhydrides, such as those containing boronic esters, allows for the synthesis of polyesters with tunable properties and the potential for post-polymerization modification. ox.ac.uk Given these precedents, it is reasonable to expect that this compound can undergo controlled ROCOP with various epoxides, yielding functional polyesters with pendant benzyloxy groups. The benzyloxy substituent could influence the reactivity of the anhydride and the properties of the resulting polymer, such as its thermal stability and solubility.

Chemo-, Regio-, and Stereoselectivity in Derivatization

The presence of the benzyloxy substituent in this compound can exert a significant influence on the chemo-, regio-, and stereoselectivity of its derivatization reactions.

The benzyloxy group at the 4-position of the glutaric anhydride ring introduces both steric and electronic effects that can direct the outcome of its reactions. In nucleophilic ring-opening reactions, the steric bulk of the benzyloxy group can hinder the approach of a nucleophile to the adjacent carbonyl group. This steric hindrance can lead to a preference for nucleophilic attack at the more accessible carbonyl group, resulting in regioselective ring-opening.

Furthermore, the electron-donating nature of the ether oxygen in the benzyloxy group can influence the electronics of the anhydride ring. This electronic effect, however, is likely to be less pronounced than the steric effect in directing the regioselectivity of nucleophilic attack.

In the context of catalytic desymmetrization reactions, the benzyloxy substituent plays a crucial role in pre-organizing the substrate within the chiral pocket of the catalyst. The interaction of the benzyloxy group with the catalyst can be a key factor in achieving high levels of enantioselectivity. The precise nature of this interaction would depend on the specific catalyst system employed. For instance, in the Rh-catalyzed desymmetrization mentioned earlier, the alkoxy group is a key feature of the substrates that lead to high enantioselectivity. thieme-connect.com

Applications As a Versatile Synthetic Intermediate

Scaffolds for Macrocyclic Compound Construction

The inherent reactivity of the anhydride (B1165640) ring in 4-(benzyloxy)glutaric anhydride, coupled with the strategic placement of the benzyloxy group, allows for its use as a key component in the formation of large, ring-like molecules known as macrocycles. These structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities.

While direct evidence for the use of this compound in the assembly of non-native dimeric macrocyclic siderophores is not extensively documented in publicly available literature, the fundamental chemical principles of siderophore synthesis suggest its potential utility. Siderophores are iron-chelating molecules produced by microorganisms, and synthetic analogues are of great interest for their potential therapeutic applications, such as in "Trojan horse" antibiotic strategies.

The construction of dimeric macrocyclic siderophores often involves the coupling of two siderophore-like monomers. In this context, this compound could theoretically serve as a linker. The anhydride can be opened by a nucleophilic group on a monomer unit, forming a glutarate tether. Subsequent deprotection of the benzyloxy group would reveal a carboxylic acid, which could then be activated and cyclized with another monomer unit to form the dimeric macrocycle. The benzyloxy group provides a crucial advantage by allowing for selective deprotection without affecting other sensitive functional groups within the siderophore monomers.

The synthesis of macrocycles with predictable and rigid conformations is a significant challenge in organic chemistry. Such conformationally constrained macrocycles are valuable tools for studying biological processes and for the development of highly specific receptor ligands.

Utility in Fine Chemical Synthesis and Diversification

Beyond macrocycle construction, this compound is a valuable tool for the synthesis and diversification of a wide range of fine chemicals. Its bifunctional nature, possessing both an electrophilic anhydride and a protected carboxylic acid, allows for a variety of chemical transformations.

The anhydride can be readily opened by a plethora of nucleophiles, including alcohols, amines, and thiols, to introduce the benzyloxyglutarate moiety into a target molecule. This process can be used to modify the properties of the parent molecule, such as its solubility, polarity, or biological activity.

Advanced Research Methodologies and Investigation Techniques

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving 4-(Benzyloxy)glutaric anhydride (B1165640) at a molecular level. These theoretical studies offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone for elucidating the reaction pathways of the desymmetrization of glutaric anhydrides. researchgate.netua.es DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction coordinate. researchgate.net For the alcoholysis of cyclic anhydrides catalyzed by organocatalysts like Cinchona alkaloids, DFT has been employed to investigate the mechanism, with findings often pointing towards a general base catalysis pathway. researchgate.netresearchgate.net

In these studies, a functional such as M06-2X with a basis set like 6-31+G(d,p) is often used, as it effectively accounts for dispersion forces, which can be significant in the catalyst-substrate interactions. researchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This helps in understanding the feasibility of a proposed mechanism and identifying the rate-determining step of the reaction. For substituted glutaric anhydrides, these calculations can explain how the electronic and steric properties of the substituent, such as the benzyloxy group, influence the reaction pathway. units.it

Analysis of Enantioselectivity and Diastereoselectivity (e.g., Transition State Modeling)

A primary goal in the asymmetric desymmetrization of prochiral anhydrides is to understand and predict the stereochemical outcome. Transition state modeling using computational methods is a key technique for analyzing the origins of enantioselectivity and diastereoselectivity. researchgate.netnih.gov

In the Cinchona alkaloid-catalyzed alcoholysis of meso-cyclic anhydrides, DFT has been used to model the transition states leading to the major and minor enantiomers. researchgate.net These models reveal that the spatial arrangement of the catalyst and the anhydride substrate, often described as resembling a molecular tweezer, is crucial for stabilizing the oxyanion that forms in the transition state. researchgate.net The distortion-interaction model is frequently employed to rationalize the observed enantiomeric ratios. researchgate.net This model separates the energy of the transition state into two components: the distortion energy required to force the catalyst and substrate into the transition state geometry, and the interaction energy between them. By comparing these energies for the competing diastereomeric transition states, a prediction of the enantiomeric excess can be made, which often aligns well with experimental results. researchgate.net

Table 1: Representative Theoretical Data for Transition State Analysis in Anhydride Desymmetrization

| Parameter | Transition State (Pro-R) | Transition State (Pro-S) | Note |

| Relative Free Energy (kcal/mol) | 0.0 | +1.8 | The lower energy of the pro-R transition state suggests it is the favored pathway, leading to the R-enantiomer as the major product. |

| Key Non-covalent Interaction | Hydrogen bond (Catalyst-Substrate) | Steric Repulsion | The favored transition state is stabilized by specific non-covalent interactions, while the disfavored one exhibits destabilizing steric clashes. |

| Predicted ee (%) | 98 | - | The energy difference between the transition states can be used to predict the enantiomeric excess (ee) of the reaction. |

This table is illustrative, based on typical findings in DFT studies of similar reactions. The values are not specific to 4-(Benzyloxy)glutaric anhydride but represent the type of data generated.

Solvent Effects and Catalytic Mechanism Investigations

The solvent can play a critical role in the outcome of a reaction, and computational studies are vital for understanding these effects. researchgate.netmdpi.com In the context of anhydride desymmetrization, explicit solvent molecules are often included in DFT calculations to more accurately model the reaction environment. researchgate.net It has been found that the assistance of solvent molecules can be essential for accurately predicting experimental enantioselectivities. researchgate.net

Solvent models, such as the Polarizable Continuum Model (PCM), can also be used to account for bulk solvent effects. These studies help to elucidate whether the solvent actively participates in the reaction mechanism (e.g., by stabilizing charged intermediates) or primarily acts as a non-interacting medium. For organocatalyzed reactions, understanding the interplay between the catalyst, substrate, and solvent is key to optimizing reaction conditions for higher selectivity and yield. mdpi.com

Mechanistic Probes and Detailed Kinetic Studies

While computational studies provide a theoretical framework, mechanistic probes and kinetic analyses offer experimental validation and deeper insights into the reaction mechanism. nih.gov For the desymmetrization of cyclic anhydrides, kinetic studies are performed to determine the reaction order with respect to the substrate, nucleophile, and catalyst. researchgate.net

These studies have been crucial in supporting the general base catalysis mechanism for Cinchona alkaloid-catalyzed alcoholysis. researchgate.netresearchgate.net In this mechanism, the basic amine of the alkaloid activates the alcohol nucleophile by deprotonation, rather than the catalyst itself acting as a nucleophile. Isotope labeling studies, where a deuterated alcohol is used, can further probe the mechanism by revealing kinetic isotope effects. The development of specialized catalysts with rigid conformations has also served as a valuable probe to clarify the active conformation of the catalyst during the reaction. researchgate.net

Process Optimization and Green Chemistry Considerations

Catalyst Recycling and Reusability

A key aspect of green chemistry is the ability to recycle and reuse the catalyst. For the desymmetrization of anhydrides using valuable organocatalysts like Cinchona alkaloids and their derivatives, efficient catalyst recovery is highly desirable for both economic and environmental reasons. researchgate.netacs.org

Researchers have developed procedures that allow for the recovery of the alkaloid catalysts in nearly quantitative amounts after the reaction is complete. acs.orgresearchgate.net This is often achieved through a simple acid-base extraction workup. The recovered catalyst can then be reused in subsequent reactions without a significant loss of activity or enantioselectivity, demonstrating the robustness and practical utility of these catalytic systems. acs.orgresearchgate.net The development of polymer-supported or immobilized catalysts is another avenue being explored to facilitate easier separation and recycling.

Table 2: Catalyst Reusability in Asymmetric Desymmetrization of a Meso-Glutaric Anhydride

| Cycle | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1 | 95 | 94 |

| 2 | 1 | 94 | 94 |

| 3 | 1 | 95 | 93 |

| 4 | 1 | 92 | 94 |

This table illustrates typical results for catalyst recycling studies, demonstrating consistent performance across multiple uses. Data is representative of the class of reactions.

Development of Environmentally Benign Synthetic Procedures

The development of environmentally friendly or "green" synthetic methods for producing this compound and related compounds is an area of increasing focus. These approaches aim to reduce or eliminate the use and generation of hazardous substances, often by employing catalysts, safer solvents like water, and more efficient reaction conditions. researchgate.netsciensage.info

One notable green approach involves the direct oxidation of cyclopentene (B43876) using hydrogen peroxide as the oxidant and tungstic acid as a catalyst. researchgate.netnih.gov This method is advantageous as it avoids the use of organic solvents and phase transfer catalysts, making the process more environmentally friendly and cost-effective. researchgate.net The reaction proceeds by stirring hydrogen peroxide and tungstic acid, followed by the dropwise addition of cyclopentene. The temperature is then elevated to complete the reaction. nih.gov

Biocatalysis has also emerged as a powerful tool for the green synthesis of related glutaric acid derivatives. For instance, the enzyme Novozym 435, a lipase, has been effectively used for the synthesis of (R)-3-TBDMSO glutaric acid methyl monoester from its corresponding anhydride. researchgate.net This biocatalytic route operates under mild conditions and circumvents the need for additional chiral reagents. researchgate.net The use of enzymes in place of traditional chemical catalysts represents a significant step towards sustainable and environmentally conscious industrial-scale production. researchgate.net

Furthermore, research into solvent-free and catalyst-free processes for the functionalization of materials like cellulose (B213188) with glutaric anhydride highlights a move towards minimizing waste and energy consumption in chemical transformations. sigmaaldrich.com While not a direct synthesis of this compound, these methodologies showcase the broader trend and potential for developing greener pathways for anhydride chemistry.

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular framework and the presence of key functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the characteristic functional groups within the this compound molecule. The most prominent features in the IR spectrum of a cyclic anhydride are the two carbonyl (C=O) stretching bands. spectroscopyonline.com For saturated cyclic anhydrides, these bands typically appear at approximately 1870–1845 cm⁻¹ (symmetric stretch) and 1800–1775 cm⁻¹ (asymmetric stretch). spectroscopyonline.com In cyclic anhydrides, the lower-wavenumber asymmetric C=O stretching peak is generally more intense than the higher-wavenumber symmetric peak. spectroscopyonline.com The presence of a C-O-C stretching vibration, usually found in the 1300 to 1000 cm⁻¹ region, further confirms the anhydride structure. spectroscopyonline.com The aromatic ring of the benzyloxy group would also exhibit characteristic C-H and C=C stretching vibrations.

Table 1: Characteristic IR Absorption Bands for Cyclic Anhydrides

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Symmetric Stretch | 1870–1845 |

| Carbonyl (C=O) | Asymmetric Stretch | 1800–1775 |

| Ether (C-O-C) | Stretch | 1300–1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons of the glutaric anhydride ring and the benzyloxy group. The protons on the five-membered anhydride ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) would typically resonate as a singlet, while the aromatic protons of the phenyl group would appear as a multiplet in the aromatic region (around 7.0-7.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. Key signals would include those for the carbonyl carbons of the anhydride group, which are expected to appear significantly downfield. The carbons of the glutaric anhydride ring, the benzylic carbon, and the aromatic carbons would also have characteristic chemical shifts.

An NMR study of glutaric anhydride itself when partially oriented in a nematic solvent has been conducted to understand its conformation, indicating the power of advanced NMR techniques in elucidating the three-dimensional structure of such molecules. documentsdelivered.com

Q & A

Q. What are the optimal reaction conditions for esterification of 4-(benzyloxy)glutaric anhydride with biopolymers like κ-carrageenan?

The optimal conditions include a glutaric anhydride concentration of 4%, pH 8–8.5, reaction temperature of 30°C, and a reaction time of 2 hours. These parameters maximize the degree of substitution (DS) while minimizing side reactions. Characterization via FTIR (ester carbonyl peak at 1734 cm⁻¹) and thermogravimetric analysis confirms successful esterification .

Q. How does the cyclic structure of glutaric anhydride influence its reactivity compared to linear anhydrides?

The six-membered cyclic structure of glutaric anhydride introduces ring strain, which is released upon nucleophilic attack (e.g., by amino or hydroxyl groups). This enhances its reactivity compared to linear analogs like n-heptanoic anhydride, as demonstrated by higher substitution efficiency in gel cross-linking studies (Table 18, Entries 3–5) .

Q. What spectroscopic methods are reliable for quantifying substitution levels in anhydride-modified polymers?

¹H NMR is effective for tracking substitution: hydrogens α to the carboxylic acid (δ = 2.26 ppm) indicate ring-opening of glutaric anhydride. FTIR analysis of ester carbonyl groups (1734 cm⁻¹) and thermogravimetric stability further validate substitution levels .

Q. How do pH and temperature affect the stability of this compound in aqueous environments?

Glutaric anhydride hydrolyzes to glutaric acid in water, but the rate depends on pH and temperature. Alkaline conditions (pH >8) accelerate hydrolysis, while acidic or neutral conditions slow it. Storage in anhydrous solvents (e.g., THF or DCM) at <30°C is recommended to prevent degradation .

Advanced Research Questions

Q. Why do substitution levels of glutaric anhydride in cross-linked gels show poor reproducibility despite controlled protocols?

Substitution efficiency varies due to competing interactions between anhydride ring-opening and pre-existing cross-links (e.g., aromatic networks in gels). For example, higher aromatic cross-linking density reduces accessibility for glutaric anhydride, leading to non-linear trends in % substitution (Figure 21) .

Q. How can computational chemistry predict the thermodynamic stability of this compound derivatives?

Isodesmic reactions using B3LYP/6-311G** and cc-pVTZ basis sets compare enthalpies of formation between glutaric anhydride and its derivatives. These models correlate ring strain and substituent effects with experimental data (e.g., combustion enthalpies from Yan and Pilcher, 1990) .

Q. What strategies improve the stability of glutaric anhydride conjugates in biological systems?

Ester bonds formed with aliphatic hydroxyl groups (e.g., serine, threonine) are more stable than thioesters (cysteine) or phenolate esters (tyrosine). Using spacer arms (e.g., alkyl chains from glutaric anhydride vs. maleic anhydride) also reduces steric hindrance and hydrolysis rates .

Q. How does the benzyloxy group in this compound influence its electronic and steric properties during conjugation?

The benzyloxy group increases electron density at the carbonyl carbon, enhancing electrophilicity. However, steric bulk from the benzyl moiety can hinder nucleophilic attack, requiring optimized stoichiometry (e.g., 1.5–2.0 equivalents of anhydride per reactive site) .

Q. What role does catalyst choice play in epoxy vitrimer synthesis using glutaric anhydride?

Zn(II) catalysts at 120–150°C facilitate epoxy-anhydride curing. Glycerol co-reactants reduce volatility and improve cross-linking efficiency, but excess catalyst accelerates side reactions (e.g., ester hydrolysis). Monitoring via DSC ensures controlled vitrimer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.